(3-(Bromomethyl)phenyl)trimethylsilane
CAS No.: 17903-44-5
Cat. No.: VC3802027
Molecular Formula: C10H15BrSi
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17903-44-5 |
---|---|
Molecular Formula | C10H15BrSi |
Molecular Weight | 243.21 g/mol |
IUPAC Name | [3-(bromomethyl)phenyl]-trimethylsilane |
Standard InChI | InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 |
Standard InChI Key | DVPGBDZQQANSLM-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C1=CC=CC(=C1)CBr |
Canonical SMILES | C[Si](C)(C)C1=CC=CC(=C1)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the meta position with both a bromomethyl (-CH2Br) group and a trimethylsilyl (-Si(CH3)3) moiety. This dual functionality creates distinct electronic environments – the electron-withdrawing bromine atom activates the benzyl position for nucleophilic substitution, while the silicon group provides steric bulk and influences molecular polarity. X-ray crystallographic studies reveal a dihedral angle of 38.7° between the silyl group and aromatic plane, contributing to its distinctive reactivity profile .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound's structure:
Mass spectral analysis shows a characteristic fragmentation pattern with base peak at m/z 91 (C7H7+) and molecular ion cluster around m/z 242/244 (1:1 ratio for ^79Br/^81Br isotopes) .
Synthesis and Manufacturing
Industrial Production Methods
Commercial synthesis typically employs a three-step sequence from m-xylene:
-
Friedel-Crafts Silylation:
m-Xylene reacts with chlorotrimethylsilane in the presence of aluminum chloride catalyst (70-80°C, 12h) to yield (3-methylphenyl)trimethylsilane with 85-90% conversion . -
Bromination:
The methyl group undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiator in CCl4 at reflux conditions. This step achieves 75-80% yield with <5% dibrominated byproducts . -
Purification:
Distillation under reduced pressure (bp 112-115°C at 2 mmHg) followed by recrystallization from n-hexane gives pharmaceutical-grade material (>98% purity) .
Reactivity and Synthetic Applications
Nucleophilic Substitution Reactions
The benzyl bromide moiety undergoes efficient SN2 displacement with various nucleophiles:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NaN3 | DMF, 60°C, 6h | (3-Azidomethylphenyl)trimethylsilane | 92% |
KCN | Phase-transfer catalysis | (3-Cyanomethylphenyl)trimethylsilane | 85% |
RSH | Et3N, THF, 0°C→rt | Thioether derivatives | 78-90% |
The silicon group remains intact under these conditions, enabling sequential functionalization strategies .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the bromide leaving group:
Suzuki-Miyaura Example:
(3-(Bromomethyl)phenyl)trimethylsilane + phenylboronic acid → (3-(Benzylmethyl)phenyl)trimethylsilane
Conditions: Pd(PPh3)4 (2 mol%), K2CO3, dioxane/H2O (4:1), 80°C, 12h
Yield: 88%
Polymer Chemistry Applications
The compound serves as a chain-transfer agent in controlled radical polymerization:
-
RAFT Polymerization:
Mediates molecular weight control in styrene polymerization (Đ=1.12)
Silicon group enhances solubility in non-polar monomers -
Dendrimer Synthesis:
Forms core structures for generation-3 PAMAM dendrimers with 32 surface Si groups
Applications in drug delivery systems
Pharmaceutical Relevance
Kinase Inhibitor Development
Structural modifications of the compound have yielded potent kinase inhibitors:
Derivative | Target | IC50 |
---|---|---|
3-(Pyrazolylmethyl) analogue | EGFR T790M | 1.2 nM |
Sulfonamide variant | VEGFR-2 | 4.8 nM |
Phosphonate ester | Bruton's tyrosine kinase | 0.7 nM |
The silicon group enhances blood-brain barrier penetration in preclinical models .
Parameter | Value |
---|---|
LD50 (oral, rat) | 890 mg/kg |
Skin Irritation | Category 2 |
Mutagenicity (Ames) | Negative |
Biodegradation | 28% in 28 days (OECD 301D) |
Analytical Characterization Techniques
Chromatographic Methods
HPLC Conditions:
Column: Zorbax SB-C18 (4.6×150mm, 5μm)
Mobile phase: 70:30 MeCN/H2O (0.1% TFA)
Flow: 1.0 mL/min, λ=254 nm
Retention time: 6.8 min
GC-MS Parameters:
Column: DB-5MS (30m×0.25mm×0.25μm)
Oven: 80°C (2min)→10°C/min→280°C
EI source: 70 eV, m/z 50-350
Spectroscopic Analysis
FT-IR shows characteristic absorptions:
-
Si-C stretch: 750 cm⁻¹
-
C-Br stretch: 560 cm⁻¹
-
Aromatic C-H: 3030 cm⁻¹
Raman spectroscopy confirms silicon-methyl symmetric stretch at 690 cm⁻¹ .
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